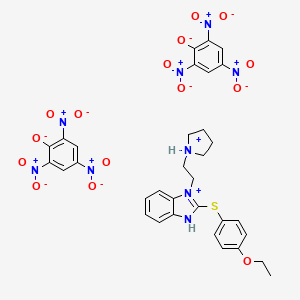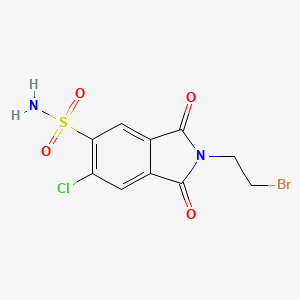
5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo-: is a heterocyclic compound characterized by an isoindoline nucleus with sulfonamide, bromoethyl, and chloro substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, a mixture of 5-bromo-2-isopropylisoindoline-1,3-dione and dimethyl (pyridin-2-yl) boronate dissolved in toluene can be used. The reaction mixture is catalyzed by 2 M aqueous potassium carbonate (K₂CO₃) added through syringes .
Industrial Production Methods
Industrial production of this compound may involve solventless conditions to adhere to green chemistry principles. For example, simple heating and relatively quick solventless reactions can be employed to synthesize isoindoline-1,3-dione derivatives . These methods are designed to be as environmentally friendly as possible, minimizing the use of harmful solvents and reducing waste.
Análisis De Reacciones Químicas
Types of Reactions
5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindoline nucleus.
Substitution: The bromoethyl and chloro substituents can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted isoindoline-1,3-dione compounds .
Aplicaciones Científicas De Investigación
5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mecanismo De Acción
The mechanism of action of 5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. For instance, it may modulate the activity of dopamine receptors, particularly the D₂ receptor, by binding to its allosteric site. This interaction can inhibit adenylyl cyclase, reducing cyclic AMP (cAMP) formation and modulating ion currents .
Comparación Con Compuestos Similares
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features but lacking the bromoethyl and chloro substituents.
N-Substituted isoindolines: Compounds with various substituents on the nitrogen atom of the isoindoline nucleus.
Uniqueness
5-Isoindolinesulfonamide, 2-(2-bromoethyl)-6-chloro-1,3-dioxo- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of the bromoethyl and chloro groups allows for unique substitution reactions and interactions with biological targets .
Propiedades
Número CAS |
3822-97-7 |
|---|---|
Fórmula molecular |
C10H8BrClN2O4S |
Peso molecular |
367.60 g/mol |
Nombre IUPAC |
2-(2-bromoethyl)-6-chloro-1,3-dioxoisoindole-5-sulfonamide |
InChI |
InChI=1S/C10H8BrClN2O4S/c11-1-2-14-9(15)5-3-7(12)8(19(13,17)18)4-6(5)10(14)16/h3-4H,1-2H2,(H2,13,17,18) |
Clave InChI |
VKDWQUQYRPDTTI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)N(C2=O)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate](/img/structure/B15197827.png)
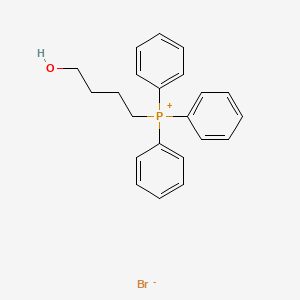
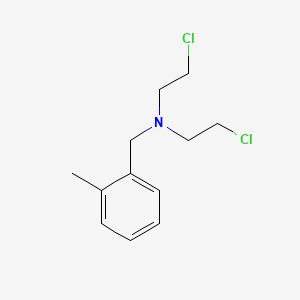
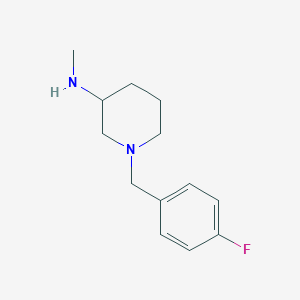

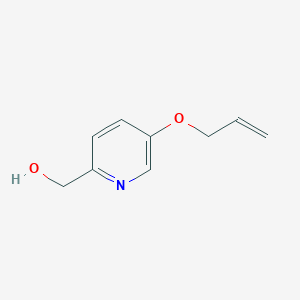
![6-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15197880.png)
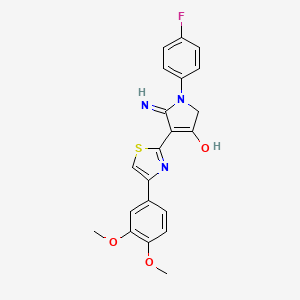
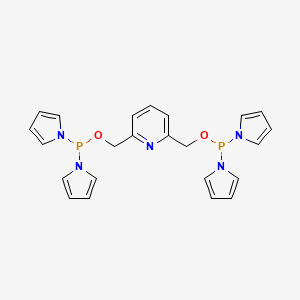
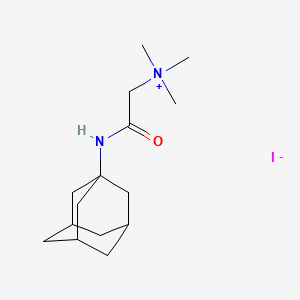
![(3S)-3-amino-4-oxo-4-[[(2S)-1-oxo-1-[(2,2,4,4-tetramethylthietan-3-yl)amino]propan-2-yl]amino]butanoic acid](/img/structure/B15197897.png)
![4-Acetyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B15197901.png)
